molecular formula C10H18Cl4 B1450953 1,1,1,10-Tetrachlorodecane CAS No. 10311-15-6

1,1,1,10-Tetrachlorodecane

Cat. No. B1450953
CAS RN: 10311-15-6
M. Wt: 280.1 g/mol
InChI Key: UWBYZRCQVPUHLJ-UHFFFAOYSA-N
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Description

1,1,1,10-Tetrachlorodecane (1,1,1,10-TCD) is a synthetic, halogenated hydrocarbon that has been used in a variety of scientific and industrial applications. It is a colorless, volatile, and slightly water-soluble liquid with a low vapor pressure. 1,1,1,10-TCD has been used as a solvent in the production of pharmaceuticals, pesticides, and other chemicals. It is also used as a lubricant, plasticizer, and in the manufacture of other chemicals. 1,1,1,10-TCD is a persistent organic pollutant (POP) and is considered to be toxic to humans and animals.

Scientific Research Applications

1,1,1,10-Tetrachlorodecane has been used in a variety of scientific research applications. It is used as a model compound to study the metabolism of halogenated hydrocarbons in the environment. 1,1,1,10-Tetrachlorodecane has also been used to study the toxicity of halogenated hydrocarbons in humans and animals. It has also been used to study the biodegradation of halogenated hydrocarbons in the environment.

Mechanism Of Action

1,1,1,10-Tetrachlorodecane is metabolized in the body by two primary pathways. The first pathway is the cytochrome P450-mediated pathway, which involves the oxidation of 1,1,1,10-Tetrachlorodecane to form a reactive intermediate. This intermediate reacts with cellular proteins and DNA, resulting in the formation of reactive oxygen species and other toxic metabolites. The second pathway is the glutathione-mediated pathway, which involves the conjugation of 1,1,1,10-Tetrachlorodecane with glutathione to form a less toxic metabolite.

Biochemical And Physiological Effects

1,1,1,10-Tetrachlorodecane has been found to be toxic to humans and animals. It has been shown to cause liver and kidney damage, as well as reproductive and developmental effects. In addition, 1,1,1,10-Tetrachlorodecane has been found to affect the immune system, causing immunosuppression and immunotoxicity. It has also been found to cause oxidative stress, leading to DNA damage and cell death.

Advantages And Limitations For Lab Experiments

1,1,1,10-Tetrachlorodecane has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to obtain and relatively inexpensive. It is also easy to store and handle. However, 1,1,1,10-Tetrachlorodecane is volatile and has a low vapor pressure, which can make it difficult to work with in the laboratory. It is also toxic and can cause adverse health effects if not handled properly.

Future Directions

There are several future directions that could be pursued in regards to 1,1,1,10-Tetrachlorodecane. These include further research into the biochemical and physiological effects of 1,1,1,10-Tetrachlorodecane, as well as the development of new methods for its synthesis and detection. In addition, further research into the metabolism and biodegradation of 1,1,1,10-Tetrachlorodecane in the environment is needed. Finally, research into the potential use of 1,1,1,10-Tetrachlorodecane as a biofuel or other alternative energy source could be explored.

properties

IUPAC Name

1,1,1,10-tetrachlorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Cl4/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBYZRCQVPUHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(Cl)(Cl)Cl)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872679
Record name 1,1,1,10-tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,10-Tetrachlorodecane

CAS RN

10311-15-6
Record name 1,1,1,10-Tetrachlorodecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,10-tetrachlorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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